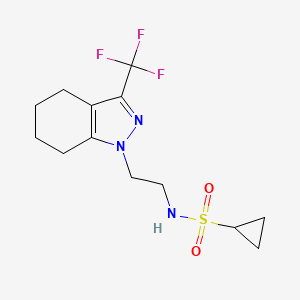

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

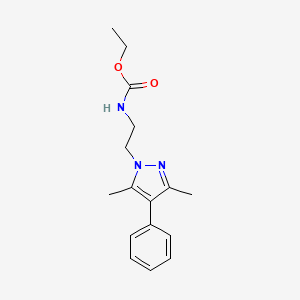

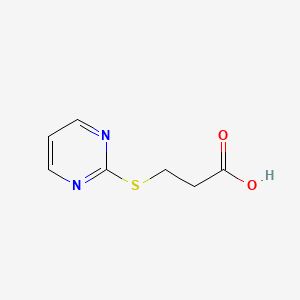

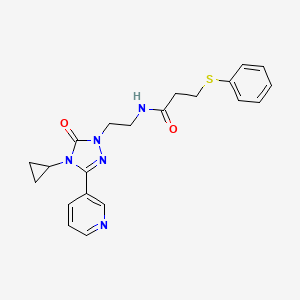

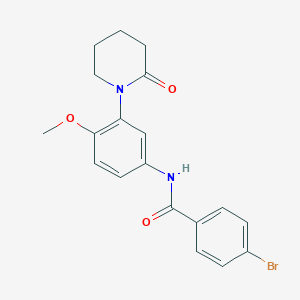

The compound contains a trifluoromethyl group (-CF3), an indazole ring, and a cyclopropanesulfonamide group. The trifluoromethyl group is a common functional group in many pharmaceuticals and agrochemicals . The indazole ring is a bicyclic compound, consisting of two fused benzene and pyrazole rings. Cyclopropanesulfonamide is a group containing a three-membered cyclopropane ring attached to a sulfonamide (-SO2NH2) group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into molecules through various methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The presence of fluorine atoms significantly affects the compound’s physical and chemical properties due to their high electronegativity.Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .Physical and Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the compound’s acidity, basicity, and overall reactivity.Scientific Research Applications

Synthesis and Reactivity

Highly reactive rhodium(II) N-trifluoromethylsulfonyl azavinyl carbenes, formed from NH-1,2,3-triazoles, triflic anhydride, and rhodium carboxylates, rapidly react with olefins. These reactions produce cyclopropane carboxaldehydes and 2,3-dihydropyrroles with excellent yields, demonstrating high enantio- and diastereoselectivity (Grimster, Zhang, & Fokin, 2010). This showcases the compound's utility in constructing complex, valuable molecular frameworks with precision.

Cyclopropanation Reactions

The compound has been utilized in cyclopropanation reactions, where (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, prepared from 2-bromo-3,3,3-trifluoroprop-1-ene, undergoes double alkylation with active methylene compounds. This process yields trifluoromethylated cyclopropane derivatives, demonstrating the compound's role in introducing trifluoromethyl groups into cyclopropane rings, which are significant in pharmaceuticals (Kasai, Maeda, Furuno, & Hanamoto, 2012).

Catalytic Applications

Scandium trifluoromethanesulfonate, a related compound, has shown to be an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides. This application underlines the role of trifluoromethanesulfonate derivatives in facilitating highly selective and efficient organic transformations, which are crucial for synthesizing complex organic molecules (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Advanced Organic Synthesis

The compound's derivatives have been explored in advanced organic synthesis techniques, including the synthesis of activated cyclopropanes, regio- and stereo-selective synthesis of trifluoromethylated compounds, and the construction of polycyclic systems through cationic cyclizations terminated by a sulfonamide group. These methodologies highlight the versatility of trifluoromethylsulfonamide derivatives in enabling the construction of complex molecular architectures with potential applications in drug discovery and materials science (Hock et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O2S/c14-13(15,16)12-10-3-1-2-4-11(10)19(18-12)8-7-17-22(20,21)9-5-6-9/h9,17H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZKQVVDDKXCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3CC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2828403.png)

![8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2828404.png)

![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)

![N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2828407.png)